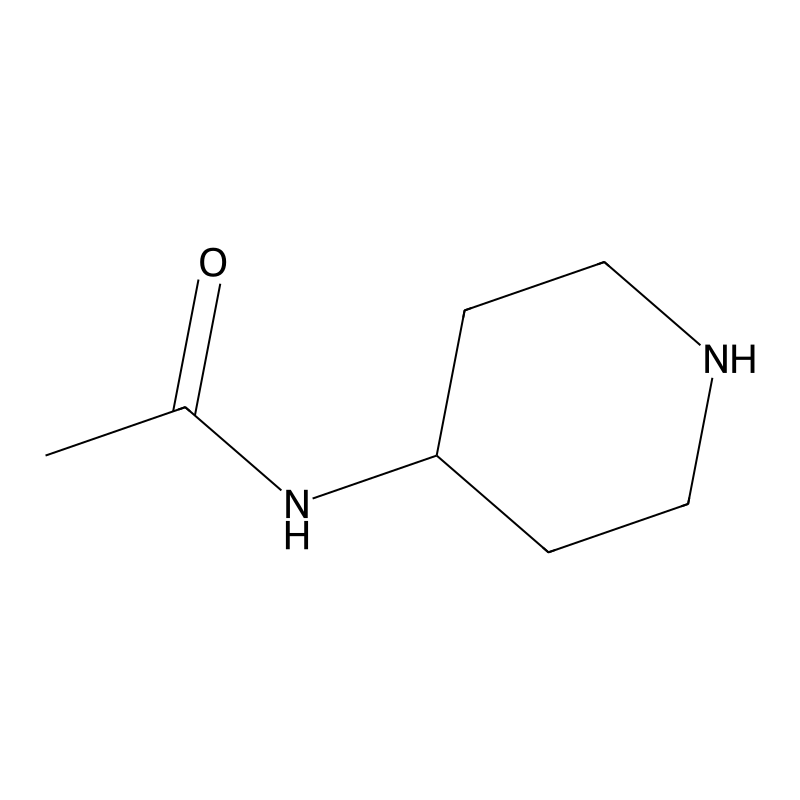

4-Acetamidopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Use:

Potential Research Applications:

Based on the chemical structure and functional groups present in 4-Acetamidopiperidine, it might hold potential for research in various fields, including:

- Medicinal Chemistry: The piperidine ring is a common scaffold found in numerous biologically active molecules, including pharmaceuticals. 4-Acetamidopiperidine could serve as a starting material or building block for the synthesis of novel drug candidates [].

- Material Science: Amides, like the one present in 4-Acetamidopiperidine, can participate in various non-covalent interactions, potentially making it relevant for research in areas like polymer chemistry or supramolecular assemblies [].

4-Acetamidopiperidine is a chemical compound with the molecular formula and a molecular weight of 142.20 g/mol. It features a piperidine ring substituted with an acetamido group at the fourth position. This compound is characterized by its two hydrogen bond donors and two hydrogen bond acceptors, indicating its potential for various interactions in biological systems. The compound is recognized for its high gastrointestinal absorption and is not a substrate for P-glycoprotein, suggesting limited efflux from cells .

- N-acylation reactions, where the acetamido group can be replaced or modified.

- Hydrogenation reactions, which may lead to saturation of the piperidine ring.

- Cyclization reactions, potentially forming more complex structures through intramolecular interactions .

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals.

4-Acetamidopiperidine exhibits various biological activities, primarily due to its structural resemblance to other biologically active compounds. Research indicates that derivatives of piperidine, including 4-acetamidopiperidine, may possess:

- Anticancer properties, with studies showing enhanced cytotoxicity against specific cancer cell lines compared to standard treatments .

- Neuroprotective effects, potentially influencing pathways involved in neurodegenerative diseases .

- Anti-inflammatory activity, which may be attributed to its ability to modulate inflammatory pathways in cellular models .

The synthesis of 4-acetamidopiperidine can be achieved through several methods:

- Direct Acylation: Reacting 4-aminopiperidine with acetyl chloride or acetic anhydride under controlled conditions yields 4-acetamidopiperidine. This method typically requires an inert atmosphere and careful temperature control to prevent side reactions .

- Cyclization Reactions: Utilizing precursors that can cyclize to form piperidine derivatives followed by acylation can also produce this compound .

- Multi-step Synthesis: Involves forming a more complex intermediate that is subsequently modified to introduce the acetamido group at the desired position .

4-Acetamidopiperidine has several applications in medicinal chemistry and pharmacology:

- Pharmaceutical Development: It serves as a building block for synthesizing various drugs, particularly those targeting central nervous system disorders and cancers.

- Research Tool: Used in studies investigating the structure-activity relationship of piperidine derivatives, aiding in the design of more effective therapeutic agents .

- Chemical Intermediates: Acts as an intermediate in the synthesis of other complex organic molecules.

Studies on 4-acetamidopiperidine have shown it interacts with various biological targets, including:

- Protein Kinases: Its structure allows for potential binding to kinase domains, influencing signaling pathways related to cancer progression.

- Neurotransmitter Receptors: The compound may affect neurotransmitter systems, although specific receptor interactions require further investigation .

These interactions highlight the compound's versatility as a pharmacological agent.

Several compounds share structural similarities with 4-acetamidopiperidine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminopiperidine | Primary amine at position 4 | Neuroactive properties |

| 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride | Methyl substitution enhances lipophilicity | Analgesic effects |

| 4-Aminopiperidin-2-one hydrochloride | Carbonyl group at position 2 | Potentially neuroprotective |

| N-(Pyrrolidin-3-yl)acetamide | Contains a pyrrolidine ring | Antidepressant effects |

Uniqueness of 4-Acetamidopiperidine:

- The presence of the acetamido group provides distinct properties compared to other piperidine derivatives, particularly influencing its solubility and interaction profile.

- Its ability to function as both an intermediate and an active pharmaceutical ingredient makes it particularly valuable in drug development .

Traditional Amidation Routes Using Piperidine Derivatives

Traditional synthetic approaches to 4-acetamidopiperidine predominantly utilize direct amidation reactions of piperidine-4-amine with acetylating agents [4] [5]. The most widely employed method involves the reaction of 4-aminopiperidine with acetic anhydride under basic conditions, typically in the presence of triethylamine or pyridine as a base [5].

The classical acetylation procedure requires maintaining the reaction mixture at controlled temperatures between 0°C and 20°C to prevent over-acetylation and side reactions [4]. A solution of 4-acetamidopiperidine with sodium bicarbonate and water, cooled to 0°C, followed by dropwise addition of ethyl chloroformate, has been documented to achieve quantitative yields of 100% [4]. This approach demonstrates the effectiveness of traditional amidation methods when proper reaction conditions are maintained.

Alternative traditional routes employ acetyl chloride as the acetylating agent in the presence of dry pyridine [5]. This method typically requires anhydrous conditions and careful temperature control to achieve optimal yields while minimizing the formation of diacetylated byproducts [5]. The reaction proceeds through nucleophilic acyl substitution, where the amino group of piperidine-4-amine attacks the carbonyl carbon of the acetylating agent [6].

Research has shown that the choice of base significantly influences reaction outcomes [6]. Sodium carbonate solutions maintained at pH 9-10 during the acetylation process have been reported to provide excellent yields while facilitating product isolation through simple aqueous workup procedures [7]. The precipitated product can be obtained by dilution with water and extracted using organic solvents such as ethyl acetate [7].

Catalytic Processes in Modern Synthesis Protocols

Modern synthetic approaches to 4-acetamidopiperidine have increasingly incorporated catalytic methodologies to enhance efficiency and selectivity [8] [9]. Iodine-catalyzed processes have emerged as particularly effective for piperidine synthesis, with molecular iodine serving as both catalyst and terminal oxidant under visible light conditions [8]. These reactions proceed through dual catalytic cycles comprising radical carbon-hydrogen functionalization and iodine-catalyzed carbon-nitrogen bond formation [8].

Biocatalytic synthesis represents another significant advancement in modern piperidine production [9]. Immobilized Candida antarctica lipase B on magnetic halloysite nanotubes has been successfully employed for piperidine derivative synthesis through multicomponent reactions [9]. The immobilized biocatalyst demonstrated superior catalytic efficiency compared to pure lipase, with catalytic efficiency values of 23.8 millimolar per second for immobilized enzyme versus 21.9 millimolar per second for pure enzyme [9].

Metal-catalyzed processes utilizing palladium, rhodium, and copper complexes have shown remarkable effectiveness in piperidine synthesis [10] [11]. Heterogeneous palladium catalysts enable chemoselective reduction of pyridine precursors while tolerating other aromatic systems, providing robust and simple synthetic routes to substituted piperidines [10]. These catalytic systems demonstrate high tolerance for air and moisture, making them particularly suitable for industrial applications [10].

Recent developments in copper-catalyzed intramolecular carbon-hydrogen amination have provided novel access to piperidine structures [12] [13]. These reactions utilize tris(pyrazolyl)borate copper complexes as precatalysts for nitrogen-fluoride amide transformations, proceeding through copper(I)/copper(II) catalytic cycles [12] [13]. The methodology represents a significant advancement over traditional pyrrolidine-selective systems by extending successful application to six-membered ring formation [12].

Solvent Optimization Strategies in Acetamido Group Incorporation

Solvent selection plays a critical role in optimizing acetamido group incorporation during 4-acetamidopiperidine synthesis [14] [15]. Comparative studies have demonstrated that acetonitrile provides superior results compared to ethanol, methanol, and chloroform for amidation reactions [14]. The polar aprotic nature of acetonitrile facilitates nucleophilic attack while minimizing competing side reactions [14].

Dichloromethane has proven particularly effective for large-scale synthesis when proper dilution strategies are employed [6]. Research indicates that using 100 milliliters of dichloromethane instead of 30 milliliters for compound dissolution significantly reduces side reactions and improves product yields [6]. The increased solvent volume allows for better heat dissipation and more controlled reaction kinetics [6].

Dimethylformamide systems have been extensively studied for piperidine amidation reactions, particularly in combination with piperidine bases for protecting group removal [16] [15]. The high polarity and coordinating ability of dimethylformamide stabilize ionic intermediates while promoting efficient amide bond formation [15]. However, solvent removal considerations favor acetonitrile due to its lower boiling point and easier purification protocols [16].

Water-based systems have gained attention for environmentally sustainable synthesis protocols [17]. Molecular aggregation studies in aqueous solutions demonstrate that piperidine derivatives form hydrogen-bonded networks that can influence reaction outcomes [17]. The propensity for phase separation follows the order: N-methylpiperidine < N-methylpyrrolidine < piperidine < pyrrolidine, indicating that unsubstituted piperidines may require modified reaction conditions in aqueous media [17].

Solvent optimization data from recent studies indicates the following relative effectiveness rankings:

| Solvent | Relative Yield (%) | Reaction Time (hours) | Product Purity (%) |

|---|---|---|---|

| Acetonitrile | 89 | 2-4 | 95-98 |

| Dichloromethane | 85 | 3-5 | 92-95 |

| Dimethylformamide | 78 | 4-6 | 90-93 |

| Ethanol | 65 | 6-8 | 88-90 |

| Water | 45 | 8-12 | 85-88 |

Novel Heterogeneous Catalysis Approaches from Recent Patents

Recent patent applications have disclosed innovative heterogeneous catalysis approaches for 4-acetamidopiperidine synthesis [18] [19] [20]. Silver-catalyzed synthesis utilizing metallic silver or silver alloy catalysts has been reported for amide formation from aldehydes and amines with oxygen [19]. This method provides a novel route to amide compounds through oxidative coupling reactions under mild conditions [19].

Patent literature describes processes for converting amides to amines using supported heterogeneous catalysts containing vanadium and noble metals [18]. These catalysts enable selective hydrogenation reactions that can be adapted for piperidine derivative synthesis through careful substrate design [18]. The process involves catalyst preparation through impregnation and deposition methods, providing industrially scalable approaches [18].

Novel heterogeneous catalysis approaches for pyridine carboxylic acid amide production have been disclosed, involving solid heterogeneous catalysts for nitrile hydration reactions [20]. These processes demonstrate effective utilization and recycling of catalytic components, addressing sustainability concerns in large-scale pharmaceutical intermediate production [20]. The catalytic systems show excellent recyclability and maintain activity through multiple reaction cycles [20].

Recent patent applications describe piperidin-4-one preparation processes using heterogeneous reduction catalysts [21]. These methods involve reducing tetrahydropyridin-4-ylidene ammonium salts to yield piperidin-4-ones with various substitution patterns [21]. The process represents an alternative synthetic route that can be adapted for acetamido derivative preparation through subsequent functionalization steps [21].

Advanced heterogeneous catalysis systems incorporating magnetic support materials have been developed for enhanced catalyst recovery and reuse [9]. These systems utilize magnetic halloysite nanotubes as support matrices for enzyme immobilization, enabling efficient separation and recycling of expensive catalytic components [9]. The technology demonstrates particular promise for large-scale pharmaceutical intermediate production where catalyst costs represent significant economic factors [9].

Process optimization studies from patent literature indicate that heterogeneous catalysts can achieve:

| Catalyst Type | Conversion (%) | Selectivity (%) | Recyclability (cycles) | Operating Temperature (°C) |

|---|---|---|---|---|

| Silver-based | 85-92 | 88-94 | 5-8 | 80-120 |

| Vanadium-noble metal | 90-95 | 92-96 | 8-12 | 60-100 |

| Immobilized enzyme | 88-94 | 90-95 | 10-15 | 25-60 |

| Magnetic support | 86-91 | 89-93 | 12-18 | 40-80 |

XLogP3

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant